molecular formula C16H14N2O7 B14585701 2,3-dihydro-1H-inden-1-ol;3,5-dinitrobenzoic acid CAS No. 61463-15-8

2,3-dihydro-1H-inden-1-ol;3,5-dinitrobenzoic acid

Cat. No.: B14585701
CAS No.: 61463-15-8
M. Wt: 346.29 g/mol
InChI Key: NTDWWSKZHKFBOU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-1-ol and 3,5-dinitrobenzoic acid are two distinct chemical compounds. 2,3-Dihydro-1H-inden-1-ol is a bicyclic organic compound with a hydroxyl group attached to the indane structure. It is also known as 1-indanol or indan-1-ol. 3,5-Dinitrobenzoic acid is an aromatic compound with two nitro groups attached to the benzene ring at the 3 and 5 positions, and a carboxylic acid group at the 1 position.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, tin(II) chloride.

    Catalysts: Palladium on carbon, sulfuric acid, nitric acid.

Major Products

    Oxidation of 2,3-Dihydro-1H-inden-1-ol: Indanone.

    Reduction of 3,5-Dinitrobenzoic Acid: 3,5-Diaminobenzoic acid.

Mechanism of Action

    2,3-Dihydro-1H-inden-1-ol: The hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with biological targets.

    3,5-Dinitrobenzoic Acid: The nitro groups are electron-withdrawing, making the compound a strong electrophile.

Properties

CAS No.

61463-15-8

Molecular Formula

C16H14N2O7

Molecular Weight

346.29 g/mol

IUPAC Name

2,3-dihydro-1H-inden-1-ol;3,5-dinitrobenzoic acid

InChI

InChI=1S/C9H10O.C7H4N2O6/c10-9-6-5-7-3-1-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4,9-10H,5-6H2;1-3H,(H,10,11)

InChI Key

NTDWWSKZHKFBOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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